molecular formula C12H15FN2O B2603066 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198912-48-8

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B2603066
CAS No.: 2198912-48-8
M. Wt: 222.263
InChI Key: PLKYMRSCAIYBEU-UHFFFAOYSA-N
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Description

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[222]octane is a compound that features a fluoropyridine moiety linked to an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 3-fluoropyridine with a suitable azabicyclooctane precursor. One common method includes the nucleophilic substitution reaction where the fluoropyridine is reacted with an azabicyclooctane derivative under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Bases: K2CO3, sodium hydroxide (NaOH)

    Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluoropyridine moiety .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
  • 4-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
  • 3-[(4-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Uniqueness

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to the specific positioning of the fluoropyridine moiety, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-(3-fluoropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYMRSCAIYBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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